2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride
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Overview
Description
2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride is a chemical compound with a complex structure that includes an amino group, a benzamide group, and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride typically involves multiple steps. One common method starts with the preparation of 2-amino-6-methylpyridine, which is then reacted with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyridine compounds. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-methylpyridine: A precursor in the synthesis of the target compound.
2-amino-2-methyl-N-(6-methylpyridin-2-yl)propanamide: A structurally related compound with similar properties.
Uniqueness
2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16ClN3O |
---|---|
Molecular Weight |
277.75 g/mol |
IUPAC Name |
2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C14H15N3O.ClH/c1-10-5-4-6-11(17-10)9-16-14(18)12-7-2-3-8-13(12)15;/h2-8H,9,15H2,1H3,(H,16,18);1H |
InChI Key |
LZWUJZYCOKVEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CNC(=O)C2=CC=CC=C2N.Cl |
Origin of Product |
United States |
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